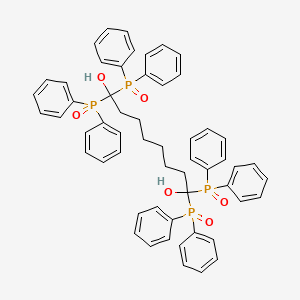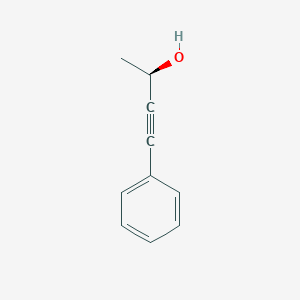
(r)-4-Phenyl-3-butyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its unique structure, which includes a phenyl group, a hydroxyl group, and a triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-butyn-2-ol typically involves the use of propargyl alcohol and phenylacetylene as starting materials. One common method is the addition of phenylacetylene to propargyl alcohol in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-4-Phenyl-3-butyn-2-ol may involve catalytic hydrogenation of phenylacetylene in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired ®-enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: 4-Phenyl-3-butene-2-ol or 4-Phenylbutan-2-ol.
Substitution: 4-Phenyl-3-butyn-2-chloride.
Scientific Research Applications
®-4-Phenyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-3-butyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to participate in a wide range of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Phenyl-3-butene-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Phenylbutan-2-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
®-4-Phenyl-3-butyn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
73922-81-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1 |
InChI Key |
JYOZFNMFSVAZAW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
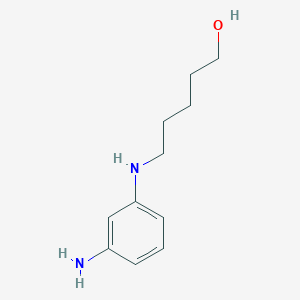
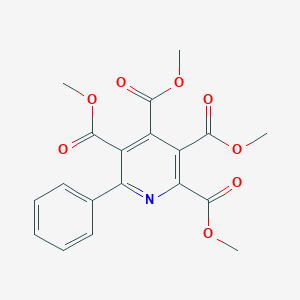
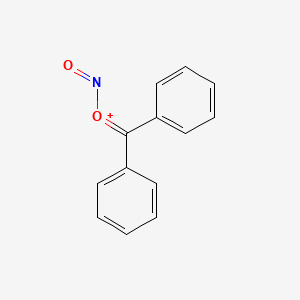
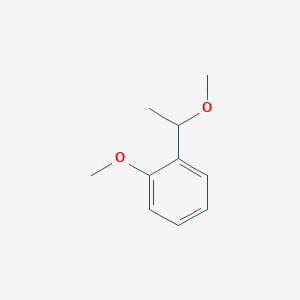
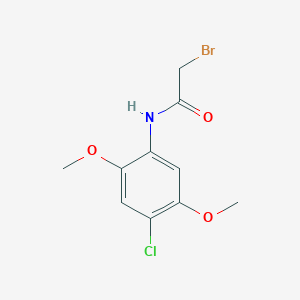
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

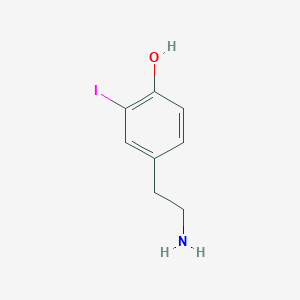
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

